3-Methoxy-2,4,6-trifluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGDRQQDGUBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590695 | |
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-94-1 | |
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 3-Methoxy-2,4,6-trifluorobenzoic Acid
The synthesis of methoxy-trifluorobenzoic acids can be accomplished through multi-step pathways that leverage fluorinated starting materials. One established method involves the use of tetrafluorophthalimide (B2386555) intermediates, which undergo a series of transformations including hydrolysis, methylation, cyclization, and decarboxylation to yield the target compound.
A documented pathway for producing methoxy-trifluorobenzoic acids begins with a tetrafluorophthalimide, such as N-methyl tetrafluorophthalimide. google.com This process systematically builds the desired functionality on the aromatic ring through a sequence of four key steps. google.com
The initial step involves reacting a tetrafluorophthalimide with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. google.com This reaction is typically conducted in an aqueous solution. The nucleophilic attack of the hydroxide ion on the phthalimide (B116566) ring leads to the cleavage of one of the amide bonds, resulting in a mixture of two isomeric products: the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. google.com
The reaction requires at least two moles of base for every mole of the tetrafluorophthalimide to proceed to completion. google.com To ensure a complete reaction, a larger excess of base, typically between 3 and 15 moles, is preferred. google.com The reaction temperature can range from room temperature to approximately 130°C, with a preferred range of 75°C to 105°C to optimize the reaction rate while minimizing the formation of by-products. google.com The progress of the reaction can be monitored using techniques like gas chromatography to confirm the consumption of the starting tetrafluorophthalimide. google.com
Following the initial hydrolysis, the resulting mixture of hydroxylated intermediates is subjected to methylation. google.com This step introduces the target methoxy (B1213986) group. A methylating agent, such as dimethyl sulfate (B86663), methyl chloride, or methyl iodide, is added to the reaction mixture. google.com Dimethyl sulfate is often preferred for its high efficacy in this transformation. google.com
The methylation reaction converts the hydroxy group on both the 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and the 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide into a methoxy group. This yields a mixture of 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide. google.com The reaction is typically carried out by heating the solution to a temperature between room temperature and about 50°C. google.com
The third step involves the treatment of the methylated products with a non-oxidizing acid, such as sulfuric acid. google.com This acid-catalyzed reaction serves two purposes: it hydrolyzes the N-alkylbenzamide derivative directly to the final product, 3-methoxy-2,4,5-trifluorobenzoic acid, and it converts the N-alkylphthalamic acid derivative into 4-methoxy-3,5,6-trifluorophthalic acid. google.com The latter is a key intermediate for the final step. The reaction is typically driven to completion by heating, for instance, at 145°C with 40% sulfuric acid. google.com After the reaction, the products are extracted from the aqueous solution using an organic solvent like ethyl acetate (B1210297). google.com
The conditions for this hydrolysis step can be optimized by varying the acid concentration, temperature, and reaction time, as detailed in the following table.
| Sulfuric Acid Conc. (% w/w) | Temperature (°C) | Time (h) | Resulting Products (% Composition) |
|---|---|---|---|
| 40 | 145 | 22 | 92% 4-methoxy-3,5,6-trifluorophthalic acid, 6% 3-methoxy-2,4,5-trifluorobenzoic acid |
The final step in this sequence is the decarboxylation of the 4-methoxy-3,5,6-trifluorophthalic acid produced in the previous stage. google.com This reaction removes one of the two carboxylic acid groups as carbon dioxide, yielding additional 3-methoxy-2,4,5-trifluorobenzoic acid. google.com The decarboxylation is achieved by heating the 4-methoxy-3,5,6-trifluorophthalic acid in a high-boiling point solvent. google.com
Solvents such as dimethylsulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are suitable for this purpose, with DMSO being noted as producing fewer by-products. google.com The reaction is typically conducted at temperatures between 150°C and 180°C. google.com The progress and yield of the decarboxylation can be influenced by the choice of solvent. google.com
| Solvent | Temperature (°C) | Time (h) | Yield of 3-methoxy-2,4,5-trifluorobenzoic acid (%) |
|---|---|---|---|
| NMP | 150 | 24 | 51.0 |
| DMSO | 150 | 24 | 42.6 |
Upon completion, the desired product can be isolated by adding water to the reaction mixture and extracting with an organic solvent. google.com
Beyond the tetrafluorophthalimide pathway, other strategies can be envisioned for the synthesis of this compound through retrosynthetic analysis.
A common strategy in the synthesis of fluorinated aromatic compounds is the decarboxylation of polycarboxylic acids. googleapis.com Retrosynthetically, this suggests that this compound could be derived from a precursor such as methoxy-trifluorophthalic acid. This aligns with the final step of the previously described method, but alternative routes to this phthalic acid derivative could be explored. google.com For example, methods for preparing trifluorophthalic acids from trichlorophthalic acids have been demonstrated, involving reactions with aniline (B41778) to form an N-phenylphthalimide, followed by fluorination using a reagent like potassium fluoride (B91410). googleapis.com
Another strategic approach involves modifying a more readily available fluorinated benzoic acid. For instance, a synthetic route to 3,5-dimethoxy-2,4-difluorobenzoic acid starts from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net This synthesis proceeds through a sequence of nitration, methoxyl substitution, reduction of the nitro group, and finally, a diazotization-reduction sequence to remove the resulting amino group. researchgate.net A similar retrosynthetic strategy for this compound would imply starting with a tetra- or pentafluorinated benzene (B151609) derivative and sequentially introducing the methoxy and carboxyl functionalities through established aromatic substitution and functional group interconversion reactions. This highlights a different retrosynthetic disconnection, where the functional groups are installed on a pre-existing fluorinated ring rather than building the ring's substitution pattern from a phthalimide precursor.
Synthesis via Tetrafluorophthalimide Intermediates
Novel Reaction Development in Fluorination Chemistry Relevant to Benzoic Acids
The development of new fluorination reactions is critical for accessing novel fluorinated benzoic acids. Traditional methods often required harsh conditions or hazardous reagents like elemental fluorine. numberanalytics.comrsc.org Contemporary research focuses on developing milder, more selective, and efficient catalytic methods for C-F bond formation.
Recent decades have seen a paradigm shift in the methods used to fluorinate aromatic rings, moving towards greater control and broader applicability. numberanalytics.com These modern techniques can be broadly categorized into electrophilic, nucleophilic, and transition metal-catalyzed methods. numberanalytics.com
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling. mdpi.com These reagents are effective for the direct fluorination of electron-rich aromatic systems.
Nucleophilic Fluorination: This strategy involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com This method is particularly effective for aromatic rings substituted with electron-withdrawing groups.
Transition Metal-Catalyzed Fluorination: This has become a powerful tool, with metals like palladium and copper enabling the fluorination of aryl halides, triflates, and boronic acids. numberanalytics.com These catalytic systems often provide high efficiency and functional group tolerance. mdpi.com
Photocatalytic and Electrochemical Fluorination: Emerging as powerful and sustainable alternatives, these methods use light or electricity to initiate the fluorination process. numberanalytics.com Photocatalysis can generate highly reactive intermediates under mild conditions, enabling the selective fluorination of C-H bonds. numberanalytics.commdpi.com Electrochemical fluorination offers a reagent-free approach by using an anode to oxidize the aromatic substrate in the presence of a fluoride source. numberanalytics.com
| Technique | Fluorine Source Type | Common Reagents/Catalysts | Key Advantages |
|---|---|---|---|
| Electrophilic Fluorination | Electrophilic (F+) | Selectfluor, NFSI | Operational simplicity, broad applicability. mdpi.com |
| Nucleophilic Fluorination | Nucleophilic (F-) | CsF, KF, TBAF | Effective for electron-deficient aromatics. numberanalytics.com |
| Transition Metal-Catalyzed | Varies | Palladium, Copper complexes | High efficiency, specificity, and functional group tolerance. numberanalytics.commdpi.com |
| Photocatalytic Fluorination | Varies | Photocatalysts (e.g., decatungstate) | Mild reaction conditions, high selectivity for C-H bonds. numberanalytics.com |
| Electrochemical Fluorination | Nucleophilic (F-) | Fluoride salts (e.g., NEt3·3HF) | Reagent-free alternative, avoids stoichiometric oxidants. numberanalytics.comnih.gov |
Achieving selectivity is a primary goal in modern synthesis. For complex molecules like substituted benzoic acids, controlling which functional group reacts (chemoselectivity) and the spatial orientation of the new bond (stereoselectivity) is paramount.
Chemoselectivity: This is crucial when a molecule contains multiple potential reaction sites. For instance, electrochemical methods have been developed for the C(sp3)−H fluorination that are highly chemo- and site-selective, avoiding the need for electrophilic fluorine sources or stoichiometric oxidants. nih.gov This allows for the fluorination of a benzylic C-H bond while leaving other functional groups on the molecule, or the aromatic ring itself, untouched. nih.gov Silver-catalyzed decarboxylative fluorination of malonic acid derivatives also demonstrates high chemoselectivity, tolerating a wide array of functional groups including esters, ketones, and alcohols. mdpi.com
Stereoselectivity: When a new chiral center is formed during fluorination, controlling its stereochemistry is essential, particularly in pharmaceutical applications. Organocatalysis has been successfully employed for the enantioselective electrophilic fluorination of certain substrates. mdpi.com For example, custom-designed amino acids can catalyze the fluorination of β-diketones with high enantioselectivity. mdpi.com Another advanced strategy involves the highly π-facial selective and regioselective fluorination of chiral enamides using reagents like Selectfluor or NFSI, leading to the synthesis of chiral α-fluoro-imides. nih.gov These methods highlight the sophisticated level of control that can be achieved in modern C-F bond formation.
Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com The synthesis of fluorinated benzoic acids can be made more sustainable by adhering to these principles.
The twelve principles of green chemistry provide a framework for this endeavor: acs.orgwjpmr.com
Prevention: It is better to prevent waste than to treat it after it has been created. acs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity to human health and the environment. acs.org
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. acs.org
Use of Renewable Feedstocks: A raw material should be renewable whenever technically and economically practicable. acs.org
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. acs.org
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org
In the context of synthesizing fluorinated benzoic acids, applying these principles involves several key strategies. The use of catalytic methods, such as transition metal-catalyzed or photocatalytic fluorination, directly aligns with the principle of catalysis (Principle 9) by reducing the need for stoichiometric reagents that generate waste. numberanalytics.commdpi.com Modern electrochemical and photochemical methods often operate under mild, ambient conditions, addressing the need for energy efficiency (Principle 6). numberanalytics.com Furthermore, developing direct C-H fluorination techniques reduces the need for pre-functionalized starting materials, which can simplify synthetic routes and reduce derivatives (Principle 8), thereby improving atom economy (Principle 2). rsc.org The move away from hazardous solvents towards greener alternatives or solvent-free reactions is a critical application of Principle 5. rroij.comresearchgate.net
| Principle No. | Principle Name | Application in Fluorinated Benzoic Acid Synthesis |
|---|---|---|
| 1 | Prevention | Designing high-yield reactions to minimize byproduct formation. |
| 2 | Atom Economy | Using addition reactions or C-H activation to incorporate most atoms from reactants into the product. |
| 3 | Less Hazardous Syntheses | Replacing traditional, hazardous fluorinating agents with safer alternatives like Selectfluor. mdpi.com |
| 5 | Safer Solvents | Using water or recyclable ionic liquids instead of volatile organic compounds. rroij.com |
| 6 | Energy Efficiency | Employing photocatalysis which operates at ambient temperature using light energy. numberanalytics.com |
| 9 | Catalysis | Using transition-metal or organocatalysts to enable reactions with high efficiency and selectivity, reducing waste. mdpi.com |
In Depth Spectroscopic Characterization and Computational Elucidation
Vibrational Spectroscopy Analysis of 3-Methoxy-2,4,6-trifluorobenzoic Acid
The FTIR spectrum of this compound, recorded in the range of 4000-400 cm⁻¹, displays a number of characteristic absorption bands that are indicative of its molecular structure. orientjchem.orgresearchgate.net A strong, broad absorption band observed around 3452 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group, a feature typical for hydrogen-bonded carboxylic acids. researchgate.net The aromatic C-H stretching vibration is observed at approximately 3087 cm⁻¹. researchgate.net
Significant absorptions corresponding to the methyl group of the methoxy (B1213986) substituent are also present. The asymmetric and symmetric stretching vibrations of the CH₃ group are found at 2955 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net A very strong band at 1703 cm⁻¹ is characteristic of the C=O stretching vibration of the carbonyl group in the carboxylic acid moiety. researchgate.net The spectrum is further characterized by a series of bands in the fingerprint region (below 1600 cm⁻¹) that arise from various C-C stretching, C-H and O-H bending, and C-F stretching and bending vibrations, providing a unique spectroscopic signature for the molecule.
Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) | Assignment |
| 3452 | ν(O-H) |
| 3087 | ν(C-H) aromatic |
| 2955 | νₐₛ(CH₃) |
| 2850 | νₛ(CH₃) |
| 1703 | ν(C=O) |
| 1281 | C-O Stretching |
ν: stretching; νₐₛ: asymmetric stretching; νₛ: symmetric stretching
Complementing the FTIR data, the FT-Raman spectrum, recorded in the Stokes region from 4000-50 cm⁻¹, provides additional insights into the vibrational modes of this compound. orientjchem.orgresearchgate.net The aromatic C-H stretching vibration is also prominent in the Raman spectrum, appearing at 3087 cm⁻¹. researchgate.net The asymmetric and symmetric CH₃ stretching vibrations are observed at 2958 cm⁻¹ and 2886 cm⁻¹, respectively. researchgate.net
A strong band at 1674 cm⁻¹ in the FT-Raman spectrum is assigned to the C=C stretching vibrations of the aromatic ring. researchgate.net Unlike in the FTIR spectrum where the C=O stretch is dominant, Raman spectroscopy often highlights the vibrations of the non-polar bonds of the carbon skeleton. Various other bands corresponding to in-plane and out-of-plane bending of C-H and O-H, as well as vibrations involving the fluorine substituents, are also observed, allowing for a more complete vibrational analysis.
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) | Assignment |
| 3087 | ν(C-H) aromatic |
| 2958 | νₐₛ(CH₃) |
| 2886 | νₛ(CH₃) |
| 1674 | ν(C=C) |
ν: stretching; νₐₛ: asymmetric stretching; νₛ: symmetric stretching
For a precise assignment of the observed vibrational bands, a Total Energy Distribution (TED) analysis is often performed using computational methods. researchgate.net The TED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. For this compound, which has C₁ point group symmetry, all 51 fundamental vibrations are active in both IR and Raman. orientjchem.org
For example, the band at 3452 cm⁻¹ in the FTIR spectrum shows a TED of 99% for the O-H stretch, confirming a pure vibrational mode. researchgate.net Similarly, the band at 3087 cm⁻¹ has a TED of 97% for the aromatic C-H stretch. researchgate.net The C=O stretching vibration at 1703 cm⁻¹ has a TED of 89%, indicating a high degree of localization in this mode. researchgate.net This detailed analysis allows for the unambiguous assignment of the majority of the observed vibrational bands to specific molecular motions.
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications
While extensive vibrational spectroscopic data is available, detailed experimental studies on the advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of this compound are not widely reported in the cited literature. However, based on the molecular structure, ¹H, ¹³C, and ¹⁹F NMR spectra would be expected to provide key structural information. The ¹H NMR spectrum would show signals for the aromatic proton, the methoxy protons, and the carboxylic acid proton, with their chemical shifts and coupling constants providing information about the electronic environment and spatial relationships. The ¹³C NMR would reveal distinct signals for each carbon atom in the molecule. Given the three fluorine atoms, ¹⁹F NMR would be particularly informative, showing signals whose chemical shifts and couplings would elucidate the substitution pattern on the benzene (B151609) ring.
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak would confirm the elemental composition. Fragmentation would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially fluorine atoms, providing further structural confirmation.
Quantum Chemical Computations for Molecular Properties
Quantum chemical computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound.
DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and to calculate the vibrational frequencies of this compound. orientjchem.orgresearchgate.net The calculated geometrical parameters, such as bond lengths and bond angles, are in good agreement with experimental X-ray diffraction data for similar compounds. researchgate.net These calculations show a slight distortion of the benzene ring from a perfect hexagon due to the presence of the substituent groups. orientjchem.org
The calculated vibrational frequencies, after scaling to correct for anharmonicity and basis set deficiencies, show excellent correlation with the experimental FTIR and FT-Raman spectra. orientjchem.org This agreement between the theoretical and experimental data provides strong support for the accuracy of the vibrational assignments. The calculated IR and Raman intensities also aid in the interpretation of the experimental spectra.
Table 3: Comparison of Selected Experimental and Scaled DFT (B3LYP/6-311++G(d,p)) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (cm⁻¹) |
| ν(O-H) | 3452 | - | 3621 |
| ν(C-H) aromatic | 3087 | 3087 | 3092 |
| νₐₛ(CH₃) | 2955 | 2958 | 3030 |
| νₛ(CH₃) | 2850 | 2886 | 2990 |
| ν(C=O) | 1703 | - | 1744 |
| ν(C=C) | - | 1674 | 1586 |
ν: stretching; νₐₛ: asymmetric stretching; νₛ: symmetric stretching
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
No dedicated studies presenting a Natural Bond Orbital (NBO) analysis for this compound were found. This type of analysis is crucial for understanding intramolecular charge transfer by examining the interactions between filled (donor) and vacant (acceptor) orbitals. While such analyses have been performed on other fluorinated benzoic acid derivatives to elucidate charge delocalization and conjugative interactions, specific data regarding stabilization energies (E(2)) from donor-acceptor interactions for this compound are not available. orientjchem.orgias.ac.in
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis
There is no published research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resultant energy gap, for this compound. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical stability and reactivity. dergipark.org.trnih.gov For the related isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, the HOMO-LUMO energy gap has been calculated to be 5.417 eV, indicating significant charge transfer interactions. researchgate.net However, the different symmetry and electronic environment of the 2,4,6-trifluoro substitution pattern would result in a different energy gap, the value of which has not been computationally determined in available literature.
Non-Linear Optical (NLO) Properties Assessment
An assessment of the Non-Linear Optical (NLO) properties for this compound is absent from the scientific literature. Key NLO parameters, such as the total dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response, have not been calculated or experimentally measured for this compound. researchgate.netnih.gov Such studies are essential for identifying materials with potential applications in optical technologies. nih.gov
Electrostatic Potential and Mulliken Charge Distribution
No theoretical studies providing a Molecular Electrostatic Potential (MEP) map or Mulliken charge analysis for this compound could be located. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.orgnih.gov Similarly, Mulliken charge analysis provides the charge distribution on an atomic level. For the 2,4,5-isomer, MEP analysis shows negative potential sites over the carboxylic and methoxy oxygen atoms and positive potential around the hydrogen atoms. orientjchem.org The charge distribution for the 2,4,6-isomer would differ due to the altered positions of the electronegative fluorine atoms, but this has not been documented.
Theoretical Studies on Intramolecular Interactions, including Hydrogen Bonding
Specific theoretical studies on the intramolecular interactions within this compound, particularly concerning hydrogen bonding, are not available. Intramolecular hydrogen bonds, for instance between the methoxy group and an adjacent fluorine atom or between the carboxylic acid proton and the methoxy oxygen, can significantly influence the molecule's conformation and properties. ias.ac.innih.govuni-regensburg.de While general principles of such interactions are well-understood, a specific computational analysis confirming their presence, geometry, and strength in this molecule has not been published.
Crystallographic Studies and Solid-State Structural Insights
There are no published crystallographic studies for this compound. Consequently, crucial solid-state structural data, including the crystal system, space group, unit cell dimensions, and details on intermolecular interactions like hydrogen bonding or π-stacking that dictate the molecular packing, remain undetermined. nih.govnih.gov Such experimental data is foundational for a complete understanding of the compound's structure in the solid state.
Applications in Complex Organic Synthesis and Building Block Utility
Precursor Role in the Synthesis of Quinolone Derivatives
Fluorinated benzoic acids are well-established as pivotal intermediates in the production of quinolone and especially fluoroquinolone antibacterials, a class of broad-spectrum antibiotics. While direct synthetic routes employing 3-Methoxy-2,4,6-trifluorobenzoic acid are proprietary or less documented in readily available literature, the utility of its close structural isomers is extensively reported, establishing a strong precedent for its application in this field.
For instance, the isomer 3-methoxy-2,4,5-trifluorobenzoic acid (MTBA) is explicitly identified as a valuable intermediate for preparing quinolone antibacterials. organic-chemistry.org The core structure of these fluorinated and methoxylated benzoic acids is fundamental to constructing the quinolone nucleus. Research has demonstrated that compounds like 5-chloro-2,3,4-trifluorobenzoic acid and 3,5-dimethoxy-2,4-difluorobenzoic acid are key intermediates for synthesizing quinolone-3-carboxylic acids and impurities of advanced fluoroquinolones like moxifloxacin. researchgate.netgoogle.com
The general synthetic strategy involves the reaction of a polyfluorobenzoyl derivative (often an acid chloride or ester) with an appropriate aniline (B41778) derivative, followed by a series of cyclization and substitution reactions to build the final quinolone or fluoroquinolone scaffold. The fluorine atoms on the benzoic acid ring are crucial for the biological activity of the resulting antibiotic, while the methoxy (B1213986) group can be used to modulate the molecule's electronic properties and solubility, or serve as a handle for further functionalization.
Table 1: Examples of Fluorinated Benzoic Acid Precursors in Quinolone Synthesis
| Precursor Compound | Target Quinolone-Related Molecule | Reference |
|---|---|---|
| 3-Methoxy-2,4,5-trifluorobenzoic acid | Quinolone Antibacterials | organic-chemistry.org |
| 5-Chloro-2,3,4-trifluorobenzoic acid | Quinolone-3-carboxylic acid derivatives | researchgate.net |
Intermediate in the Formation of Biologically Active Scaffolds
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a polyfluorinated and methoxylated building block, this compound is an attractive starting material for scaffolds with potential therapeutic applications.
The utility of structurally similar building blocks is evident in the synthesis of various anticancer agents. For example, 3,4,5-trifluorobenzoic acid is employed as a building block for dibenzoate ester-type anticancer drugs. The presence of multiple fluorine atoms on the aromatic ring is a key feature of these pharmacologically active molecules.
Furthermore, the combination of methoxy and fluoro-substituted aromatic rings is a common motif in the design of biologically active compounds. Research into chalcone (B49325) derivatives, which are precursors to flavonoids and exhibit a wide range of biological activities, demonstrates this principle. New chalcones with potential bioactivity have been synthesized by reacting fluorine-substituted benzaldehydes with methoxy-substituted acetophenones. americanlaboratory.combldpharm.com These syntheses underscore the value of starting materials that contain both methoxy and fluorine substituents on aromatic rings for the construction of complex and potentially therapeutic scaffolds.
Contributions to the Synthesis of Fluoro-substituted Phthalides
A comprehensive review of published scientific literature and patent databases did not yield specific examples or methodologies detailing the use of this compound as a direct precursor or intermediate for the synthesis of fluoro-substituted phthalides. Current established methods for creating fluorinated phthalides typically start from other precursors, such as the nucleophilic fluoroalkylation and subsequent cyclization of 2-cyanobenzaldehyde. mdpi.combeilstein-journals.org Conversely, synthetic routes have been developed to produce fluorinated benzoic acids from phthalic acid derivatives, such as the synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride. americanlaboratory.com
Utility in the Preparation of Other Fluorinated Aromatics and Heterocycles
Beyond its role in quinolone synthesis, this compound is a versatile reagent for creating a broader range of functionalized fluorinated molecules. The parent compound, 2,4,6-trifluorobenzoic acid, is documented as an important raw material for preparing photosensitizers, medicines, and pesticides, highlighting the industrial relevance of this structural class. researchgate.net The methoxy group on the target compound adds another layer of functionality, allowing for more nuanced molecular design.
The reactivity of the trifluorinated ring system is key to its utility. For example, in the synthesis of novel chalcones, the fluorine atoms on a trifluorobenzaldehyde ring can be susceptible to nucleophilic aromatic substitution (SNAr) by a methoxy group, depending on the reaction conditions. americanlaboratory.com This reactivity allows chemists to selectively replace a fluorine atom to introduce additional functionality, thereby creating more complex substitution patterns on the aromatic ring. This principle can be applied to generate diverse libraries of fluorinated aromatic compounds and heterocycles from a single starting material like this compound. Its derivatives, such as esters, can also be used in various coupling and condensation reactions to build larger, more complex heterocyclic systems. arkat-usa.org
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 886499-94-1 |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1 |
| 5-Chloro-2,3,4-trifluorobenzoic acid | 137930-93-7 |
| 3,5-Dimethoxy-2,4-difluorobenzoic acid | 197746-32-0 |
| Moxifloxacin | 151096-09-2 |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 |
| 2-Cyanobenzaldehyde | 7468-67-9 |
| 2,4,6-Trifluorobenzoic acid | 28314-80-9 |
Role and Relevance in Pharmaceutical and Agrochemical Research Paradigms
Design and Synthesis of Fluorinated Bioactive Molecules
The design of fluorinated molecules is a deliberate process aimed at optimizing a compound's therapeutic potential. The unique properties of the fluorine atom are leveraged to address various challenges encountered during drug development.
The incorporation of fluorine into a drug candidate is guided by several key principles. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can be used to modulate a molecule's electronic properties, conformation, and metabolic stability. Its introduction can block sites of metabolism, thereby increasing the drug's half-life, and can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and ability to bind to its target.
Fluorination is a powerful tool for fine-tuning the physicochemical and pharmacokinetic profiles of a drug. The strategic placement of fluorine atoms can significantly impact a molecule's lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the replacement of a hydrogen atom with a fluorine atom can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Conversely, the introduction of a trifluoromethyl group can decrease the basicity of nearby amine groups, reducing their ionization at physiological pH and thereby improving cell membrane penetration.
| Property | Effect of Fluorination |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic attack. |
| Lipophilicity | Can be increased or decreased depending on the specific fluorine-containing group. |
| Acidity/Basicity (pKa) | Can be altered, influencing solubility and receptor binding. |
| Binding Affinity | Can be enhanced through favorable interactions with the target protein. |
| Bioavailability | Often improved due to enhanced metabolic stability and membrane permeability. |
This table provides a summary of the general effects of fluorination on key drug properties.
Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The substitution of hydrogen with fluorine, which is only slightly larger, can lead to improved target binding and metabolic stability with minimal steric perturbation. Similarly, the trifluoromethyl group can act as a bioisostere for a methyl or even an ethyl group, offering different electronic and conformational properties that can be advantageous.
Application in Pharmaceutical Development as a Key Intermediate
While the broad applications of fluorinated benzoic acids are extensive, 3-Methoxy-2,4,6-trifluorobenzoic acid and its close structural analogs have been noted for their role as intermediates in the synthesis of specific classes of therapeutic agents.
While direct synthesis of anti-inflammatory and analgesic agents from this compound is not extensively documented in publicly available literature, the broader class of fluorinated benzoic acids is pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of many NSAIDs are derived from their ability to inhibit cyclooxygenase (COX) enzymes. The incorporation of fluorine into these structures can enhance their potency and selectivity. It is plausible that this compound could serve as a valuable starting material for novel NSAIDs, with the fluorine and methoxy (B1213986) groups contributing to optimized binding at the active site of COX enzymes and improved pharmacokinetic profiles.
A significant application of fluorinated benzoic acids lies in the synthesis of antibacterial agents, particularly fluoroquinolones. A key patent discloses that 3-methoxy-2,4,5-trifluorobenzoic acid is a useful intermediate in the preparation of quinolone antibacterials. google.com This highlights the importance of this structural motif in the development of potent antibiotics. The fluorine atom at the C-6 position of the quinolone nucleus is crucial for their antibacterial activity. Therefore, this compound represents a valuable building block for the synthesis of new fluoroquinolone derivatives with potentially enhanced efficacy or a broader spectrum of activity.
In the realm of antifungal agents, fluorination has also proven to be a successful strategy. Many potent antifungal drugs contain fluorine atoms, which contribute to their efficacy and metabolic stability. While specific examples utilizing this compound are not prominent, its structural features make it a promising candidate for the synthesis of novel antifungal compounds. The combination of the methoxy and trifluoro-substituted benzene (B151609) ring could be exploited to design molecules that effectively inhibit fungal growth.
Potential in Anti-tumor and Anti-cancer Research
While direct anti-tumor or anti-cancer activity of this compound has not been extensively reported in publicly available scientific literature, its structural motifs are present in various compounds investigated for oncology applications. The presence of both a methoxy group and fluorine atoms on the phenyl ring are features found in a number of anti-cancer agents. Fluorine substitution can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Similarly, the methoxyphenyl moiety is a common feature in many biologically active compounds, including those with anti-proliferative properties.
The primary role of this compound in this field is as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, fluorinated benzoic acids are crucial raw materials for preparing a variety of pharmaceutical compounds, including those for oncology. leapchem.com The trifluoromethylated aromatic ring is a common structural element in many drugs. leapchem.com
Research into the anti-cancer properties of chalcones, a class of organic compounds, has shown that derivatives containing trimethoxy and fluoro-substituents exhibit potent anti-cancer properties. Although not directly synthesized from this compound, these findings highlight the potential of incorporating such fluorinated and methoxylated phenyl groups into novel therapeutic agents.
Role in Agrochemical Formulation and Efficacy Enhancement
In the agrochemical industry, fluorinated compounds play a significant role in the development of modern herbicides, insecticides, and fungicides. The introduction of fluorine atoms into a molecule can enhance its efficacy, selectivity, and environmental stability. leapchem.com Compounds containing trifluoromethyl groups are an important subgroup of fluorinated agrochemicals.
While specific applications of this compound in commercial agrochemical formulations are not widely documented, its structural characteristics suggest its potential as a valuable intermediate in the synthesis of new active ingredients. Fluorinated benzoic acids, in general, are recognized as important raw materials for the preparation of pesticides. leapchem.com The unique combination of substituents in this compound could be leveraged to create novel agrochemicals with improved performance profiles. For example, it can be involved in the synthesis of compounds that regulate plant growth, influencing processes such as germination, flowering, and ripening. leapchem.com
The development of new agrochemicals is a continuous process, and the use of versatile building blocks like this compound could contribute to the discovery of next-generation crop protection solutions.
Environmental Behavior, Fate, and Analytical Research Methodologies
Analytical Techniques for Environmental Monitoring of Fluorinated Compounds
Accurate monitoring of fluorinated compounds is challenging due to the vast number of different chemicals, many of which are unknown or lack analytical standards. bizngo.org To address this, analytical methods have evolved from targeting individual known compounds to broader screening techniques that can indicate the total presence of organofluorine.
Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are methods used to measure the total concentration of fluorine in organic compounds within a sample, providing a more comprehensive assessment of contamination than targeted analyses alone. digitellinc.comalsglobal.com These techniques are valuable screening tools to quantify the contribution of both known and unidentified fluorinated substances. bizngo.org
The general approach involves combusting the sample (or an extract) at high temperatures (900-1000°C) in a process called combustion ion chromatography (CIC). alsglobal.comresearchgate.net This process mineralizes the organofluorine into hydrogen fluoride (B91410) (HF), which is then captured and quantified as the fluoride ion using ion chromatography. alsglobal.com
| Method | Description | Advantages | Limitations |
| Total Organic Fluorine (TOF) | Measures the total amount of fluorine in a sample that is bound to organic molecules. Often calculated by measuring total fluorine (TF) and subtracting total inorganic fluorine (TIF). researchgate.net | Provides a comprehensive measure of all organic fluorine, capturing thousands of potential PFAS compounds missed by targeted methods. digitellinc.com | Less sensitive than targeted methods, making it more suitable for highly impacted areas. Does not identify specific compounds. alsglobal.com |
| Extractable Organic Fluorine (EOF) | A subset of TOF, this method measures the organic fluorine present in the fraction of the sample that can be extracted using a solvent (e.g., methanol/acetonitrile). digitellinc.comresearchgate.net | Reduces interference from inorganic fluoride and matrix components. Can be used to prepare samples for more specific analyses. bizngo.org | The extraction process may not be efficient for all classes of fluorinated compounds, potentially underestimating the total burden. digitellinc.com |
| Adsorbable Organic Fluorine (AOF) | Primarily used for water samples, this technique involves adsorbing organic compounds onto a sorbent material (like activated carbon), which is then analyzed via CIC. digitellinc.comnelac-institute.org | Effective for concentrating organofluorine from aqueous matrices. Commercial pre-packed cartridges simplify the process. digitellinc.com | Recovery rates can vary for different PFAS compounds (e.g., 64-112% for individual PFAS). digitellinc.com |
This table is based on data from multiple sources. bizngo.orgdigitellinc.comalsglobal.comresearchgate.netnelac-institute.org
Many fluorinated pollutants exist in the environment as "precursors," which are compounds that can transform into more stable and well-studied perfluoroalkyl acids (PFAAs) like PFOA and PFOS. researchgate.netnih.gov Oxidative conversion methods are designed to quantify these precursors.
The most common technique is the Total Oxidizable Precursor (TOP) Assay . researchgate.netacs.org In this method, a sample is treated with a strong oxidizing agent, typically heat-activated persulfate, which transforms a wide range of polyfluorinated precursors into specific, measurable PFCAs. researchgate.netacs.org By comparing the concentrations of these PFCAs before and after oxidation, researchers can quantify the amount of precursors present in the original sample. researchgate.net This technique is invaluable for assessing the full extent of PFAA contamination, as it reveals the hidden contribution from precursor compounds. acs.orgyoutube.com Recent enhancements to the TOP assay have expanded the range of detectable products, including ultrashort-chain PFCAs, to provide a more complete mass balance. researchgate.net
Use of 3-Methoxy-2,4,6-trifluorobenzoic Acid as a Groundwater Tracer in Hydrogeological Studies Remains Undocumented in Publicly Available Research
Extensive research of publicly available scientific literature and hydrogeological studies reveals no specific data or case studies on the use of this compound as a groundwater tracer. While various fluorinated benzoic acids have been investigated and utilized as effective tracers in subsurface water flow analysis due to their chemical stability and low background concentrations in the environment, the application of this particular methoxy-substituted trifluorobenzoic acid is not documented in the reviewed sources.
Groundwater tracers are crucial tools for understanding subsurface water movement, including flow paths, velocity, and the transport of contaminants. The ideal tracer is non-reactive, non-toxic, and easily detectable at low concentrations. While the chemical structure of this compound suggests potential suitability as a tracer, empirical data from field or laboratory studies to support this application is not presently available in the public domain.
Therefore, no detailed research findings or data tables on its use in hydrogeological studies can be provided. Further investigation and dedicated research would be necessary to determine its efficacy and behavior as a groundwater tracer.
Coordination Chemistry and Potential in Material Science
Formation of Organometallic Complexes with 3-Methoxy-2,4,6-trifluorobenzoic Acid Ligands
This compound can act as a versatile ligand, coordinating to metal centers through its carboxylate group in various modes, including monodentate, bidentate chelating, and bridging fashions. This flexibility allows for the formation of a diverse range of organometallic complexes with tailored structural and electronic properties.
The coordination of 3-Methoxy-2,4,6-trifluorobenzoate with transition metals is an area of growing interest. The electronic properties of the ligand, influenced by the fluorine and methoxy (B1213986) substituents, can significantly impact the geometry, stability, and reactivity of the resulting metal complexes. While specific studies on this compound with a wide array of transition metals are still emerging, the behavior of related fluorinated and methoxy-substituted benzoate (B1203000) ligands provides valuable insights.
Transition metal complexes with fluorinated carboxylate ligands have been synthesized and characterized, revealing diverse structural motifs. For instance, the coordination of 2,4,6-trifluorobenzoic acid with various transition metals would be expected to form complexes where the coordination environment of the metal ion is influenced by the steric and electronic effects of the fluorine substituents. researchgate.net The presence of the methoxy group in the 3-position of the target ligand introduces an additional electronic parameter, potentially leading to unique coordination behaviors and properties of the resulting complexes. researchgate.netnih.govmdpi.com
Table 1: Predicted Coordination Modes of 3-Methoxy-2,4,6-trifluorobenzoate with Transition Metals
| Coordination Mode | Description | Potential Structural Outcomes |
| Monodentate | The carboxylate group binds to the metal center through a single oxygen atom. | Formation of simple mononuclear complexes. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Enhanced stability of the resulting complex. |
| Bidentate Bridging | The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. | Formation of binuclear or polynuclear complexes and coordination polymers. |
Organotin(IV) carboxylates are a well-established class of compounds with diverse applications. The synthesis of organotin(IV) complexes with this compound can be achieved through several established synthetic routes. s4science.atekb.eg A common method involves the reaction of the carboxylic acid with an organotin(IV) oxide or hydroxide (B78521), or by the reaction with an organotin(IV) halide in the presence of a base. ias.ac.in
The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the tin atom can be confirmed by the analysis of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate ligand (monodentate, chelating, or bridging). ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The chemical shifts and coupling constants, particularly the nJ(119Sn, 13C) and nJ(119Sn, 1H) coupling constants, can provide insights into the coordination number and geometry around the tin atom. ias.ac.in
Based on studies of related organotin(IV) carboxylates, it is anticipated that diorganotin(IV) and triorganotin(IV) complexes of this compound would exhibit geometries ranging from tetrahedral to trigonal bipyramidal and octahedral, depending on the nature of the organic groups attached to the tin atom and the coordination mode of the carboxylate ligand. s4science.atekb.eg
Copper(II) carboxylates are known to form a variety of interesting structures, including mononuclear, binuclear "paddle-wheel" type, and polymeric arrangements. The coordination chemistry of copper(II) with 2,4,6-trifluorobenzoic acid has been explored, revealing the formation of both mononuclear and binuclear complexes. researchgate.net In the case of this compound, the additional methoxy group could influence the resulting structures and their properties.
The synthesis of copper(II) complexes with this ligand can be achieved by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) carbonate, with the carboxylic acid in a suitable solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography, EPR spectroscopy, and magnetic susceptibility measurements to determine their structural and magnetic properties. semanticscholar.orgnih.govresearchgate.net It is plausible that 3-Methoxy-2,4,6-trifluorobenzoate could form dimeric copper(II) complexes with the classic paddle-wheel structure, where two copper atoms are bridged by four carboxylate ligands.
Exploration in the Development of Fluorinated Polymers
Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy. colab.wshokudai.ac.jp While there is no direct evidence in the reviewed literature of this compound being utilized as a monomer in the synthesis of fluorinated polymers, its structural features suggest potential applicability. Fluorinated aromatic compounds are valuable building blocks in polymer chemistry. hokudai.ac.jp The presence of the carboxylic acid functionality allows for its incorporation into polymer backbones through condensation polymerization reactions, for example, to form polyesters or polyamides.
The introduction of the trifluoromethoxy-phenyl moiety into a polymer chain could impart desirable properties such as:
Enhanced Thermal Stability: Due to the high strength of the C-F bond.
Improved Chemical Resistance: The fluorine atoms can shield the polymer backbone from chemical attack.
Low Surface Energy: Leading to hydrophobic and oleophobic properties.
Modified Optical and Dielectric Properties: The polar C-F bonds can influence the refractive index and dielectric constant of the material.
Further research is required to explore the polymerization of this compound or its derivatives to synthesize novel fluorinated polymers with tailored properties for advanced applications.
Applications in Analytical Chemistry as a Reagent
Fluorinated benzoic acids have found utility in analytical chemistry, primarily as tracers in hydrological and geothermal studies due to their high stability and low background concentrations in the environment. s4science.atresearchgate.net They are typically analyzed using sensitive techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). s4science.atekb.eg
While specific applications of this compound as an analytical reagent for other purposes are not well-documented, its properties suggest potential uses. For instance, its distinct mass and fragmentation pattern could make it a useful internal standard in mass spectrometry-based analytical methods for the quantification of other fluorinated aromatic compounds. Furthermore, the carboxylate group could be derivatized with a chromophore or fluorophore, enabling its use as a labeling reagent for the analysis of biomolecules or other target analytes by spectroscopic methods. nih.gov The development of a validated HPLC method for the determination of 2,4,6-trifluorobenzoic acid and its impurities highlights the importance of analytical procedures for fluorinated benzoic acids in quality control. ekb.eg
Table 2: Potential Analytical Applications of this compound
| Application | Rationale |
| Tracer Studies | High stability and unique mass for detection in environmental samples. s4science.atresearchgate.net |
| Internal Standard | Distinct mass and chromatographic behavior for use in quantitative mass spectrometry. |
| Derivatization Reagent | Carboxylate functionality allows for chemical modification to introduce detectable tags. nih.gov |
| Analytical Standard | As a reference material for the development and validation of analytical methods for related fluorinated compounds. ekb.eg |
Future Research Directions and Emerging Paradigms in Organofluorine Chemistry
Advancements in Targeted Fluorination Strategies
The precise introduction of fluorine atoms into complex molecules, known as targeted fluorination, remains a significant challenge for synthetic chemists. Future advancements are focused on developing more selective, efficient, and safer fluorination methods. These strategies are crucial for synthesizing novel fluorinated compounds that can be used in various applications, including drug discovery. While specific targeted fluorination strategies involving 3-Methoxy-2,4,6-trifluorobenzoic acid are not detailed in current literature, its structure serves as a model for the types of aromatic compounds that could be synthesized or utilized in these advanced methods.
Key areas of advancement include:
Late-stage fluorination: This involves introducing fluorine atoms at a late stage in a synthetic sequence, allowing for the rapid diversification of complex molecules.
C-H fluorination: The direct conversion of carbon-hydrogen bonds to carbon-fluorine bonds is a highly sought-after transformation that can streamline synthetic routes.
Asymmetric fluorination: The enantioselective introduction of fluorine is critical for the development of chiral fluorinated drugs, where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.
Interdisciplinary Approaches in Biological and Environmental Fluorine Chemistry
Biological Chemistry: Researchers are exploring how fluorinated molecules interact with biological targets such as enzymes and receptors. The unique properties of fluorine can enhance binding affinity, metabolic stability, and bioavailability of drugs. echemi.comorientjchem.org
Environmental Chemistry: The persistence of some organofluorine compounds in the environment is a significant concern. Research is focused on understanding the degradation pathways of these compounds and developing more environmentally benign alternatives. researchgate.netorientjchem.org The study of fluorinated compounds in the environment often involves analyzing their presence in various matrices, from water and soil to biological tissues. researchgate.net
Computational Design and Prediction of Novel Fluorinated Molecules
Computational chemistry has become an indispensable tool in the design and prediction of novel fluorinated molecules. By using computational models, researchers can predict the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts and accelerating the discovery process. While a detailed computational analysis of this compound is not widely published, a study on its isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, utilized Density Functional Theory (DFT) calculations to investigate its structural, vibrational, electronic, and optical properties. This type of computational work is indicative of the approaches that can be applied to the target molecule.
Key applications of computational design include:
Predicting Physicochemical Properties: Calculating properties such as lipophilicity, solubility, and electronic structure to assess the drug-likeness of a molecule.
Molecular Docking: Simulating the interaction of a fluorinated ligand with a biological target to predict binding affinity and mode of action.
Reaction Modeling: Investigating the mechanisms of fluorination reactions to optimize conditions and predict outcomes.
The use of computer-aided design allows for a more rational and less trial-and-error-based approach to discovering new functional molecules.
Addressing Unidentified Organofluorine Fractions in Complex Samples
A significant challenge in environmental and biological analysis is the presence of unidentified organofluorine compounds in complex samples. While analytical methods can detect and quantify known fluorinated substances, a substantial portion of the total organofluorine content often remains uncharacterized. Research in this area is focused on developing new analytical techniques to identify and quantify these unknown compounds.
Advanced analytical techniques employed to tackle this issue include:
High-Resolution Mass Spectrometry (HRMS): This technique allows for the accurate mass determination of unknown compounds, which can help in elucidating their elemental composition.
Non-target and Suspect Screening Analysis: These approaches use HRMS to screen for a wide range of potential organofluorine compounds that are not on routine target lists.
Innovation in Biocatalytic Fluorination Methods
Biocatalytic fluorination leverages the power of enzymes to catalyze the formation of carbon-fluorine bonds. This approach offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While the direct use of this compound in biocatalytic methods is not documented, the field represents a significant future direction for the synthesis of complex fluorinated molecules.
Key innovations in this area include:
Fluorinases: These are naturally occurring enzymes that can catalyze the formation of a C-F bond. Research is ongoing to discover new fluorinases and to engineer existing ones for broader substrate scope and improved efficiency.
Directed Evolution: This powerful technique is used to evolve enzymes in the laboratory to acquire new or enhanced fluorination capabilities.
Artificial Metalloenzymes: By incorporating transition metal catalysts into protein scaffolds, researchers are creating artificial enzymes that can perform novel fluorination reactions not seen in nature.
The development of robust and versatile biocatalysts for fluorination will be a key enabler for the sustainable production of valuable fluorinated compounds in the future.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-Methoxy-2,4,6-trifluorobenzoic acid, and how are they experimentally determined?
- Answer : Critical properties include molecular weight (206.12 g/mol), melting point (105–112°C), and density (~1.5 g/cm³). These are determined via techniques like differential scanning calorimetry (DSC) for melting points, NMR (e.g., , , ) for structural confirmation, and GC-MS for purity analysis. For fluorinated analogs, NMR is essential to resolve substituent positions .
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
- Answer : Common methods involve fluorination of precursor benzoic acids using agents like DAST (diethylaminosulfur trifluoride) or selective methoxy group introduction via nucleophilic substitution. Yield optimization requires controlling reaction temperature (e.g., 0–45°C for fluorination), stoichiometry of fluorinating agents, and purification via recrystallization or column chromatography. Esterification intermediates (e.g., methyl esters) can improve solubility during synthesis .
Q. How can researchers source high-purity this compound, and what analytical standards should be verified?
- Answer : Commercial suppliers (e.g., Kanto Reagents) provide the compound with >95% purity (HPLC/GC-MS validated). Key standards include CAS number verification (e.g., 112811-65-1 for the 2,4,5-trifluoro analog; positional isomers require careful distinction), and batch-specific COA (Certificate of Analysis) for impurity profiling. Cross-check spectral data (IR, NMR) with databases like PubChem or ECHA .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with interleukin-23 (IL-23), and what validation methods are recommended?
- Answer : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on binding affinity (e.g., docking scores < -7 kcal/mol suggest strong binding). Validate via:
- In vitro assays : Surface plasmon resonance (SPR) to measure dissociation constants ().
- Mutagenesis : Test binding affinity changes after mutating key IL-23 residues (e.g., Arg-129, Glu-135).
- Reference docking parameters (grid size, scoring functions) from studies on similar fluorinated benzoic acids .
Q. What experimental strategies resolve contradictions between computational docking results and empirical binding data for fluorinated benzoic acids?
- Answer : Discrepancies may arise from solvent effects, protein flexibility, or protonation states. Mitigate via:
- Explicit solvent simulations : Molecular dynamics (MD) to account for solvation.
- pH-dependent studies : Adjust protonation states of carboxylate groups (pKa ~2.5–3.0 for benzoic acids).
- Isothermal titration calorimetry (ITC) : Compare experimental vs. computed binding enthalpies .
Q. How can the metabolic stability of this compound be assessed in preclinical studies?
- Answer : Use:
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life ().
- CYP450 inhibition screening : Identify interactions with cytochrome P450 enzymes.
- Stable isotope labeling : Track metabolites via LC-MS/MS. Fluorine atoms enhance metabolic resistance, but methoxy groups may undergo demethylation .
Q. What role does substituent positioning (2,4,6 vs. 2,4,5-trifluoro) play in the bioactivity of methoxy-fluorobenzoic acids?
- Answer : Positional isomerism affects steric hindrance and electronic effects. For example:
- 2,4,6-Substitution : Symmetric fluorine distribution may enhance binding to symmetric protein pockets.
- 2,4,5-Substitution : Asymmetric distribution could improve solubility but reduce target affinity.
- Compare via QSAR models or crystallography to map substituent effects .
Methodological Notes
- Synthetic Optimization : For fluorinated analogs, monitor reaction progress via NMR to avoid over-fluorination .
- Docking Validation : Combine computational results with SPR or ITC to address false positives/negatives .
- Positional Isomerism : Always confirm substituent positions using 2D NMR (e.g., NOESY for spatial proximity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
